molecular formula C5H3F9O2 B3166102 Nonafluoropentanal hydrate CAS No. 907607-08-3

Nonafluoropentanal hydrate

Cat. No.: B3166102
CAS No.: 907607-08-3
M. Wt: 266.06 g/mol
InChI Key: UZESRIBVQIPIHZ-UHFFFAOYSA-N
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Description

Nonafluoropentanal hydrate is a chemical compound with the molecular formula C5H3F9O2. It is also known by its IUPAC name, 2,2,3,3,4,4,5,5,5-nonafluoropentanal hydrate. This compound is characterized by the presence of nine fluorine atoms, making it a highly fluorinated aldehyde hydrate. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Nonafluoropentanal hydrate can be synthesized through several methods. One common synthetic route involves the oxidation of perfluorobutyl ethylene using potassium permanganate in the presence of sulfuric acid and tetrabutylammonium bromide. The reaction is carried out in an aqueous medium, and the product is isolated by distillation under reduced pressure . Industrial production methods may vary, but they generally follow similar principles of oxidation and purification.

Chemical Reactions Analysis

Nonafluoropentanal hydrate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form perfluoropentanoic acid.

    Reduction: Reduction reactions can convert it to nonafluoropentanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Scientific Research Applications

Nonafluoropentanal hydrate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of nonafluoropentanal hydrate involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules. The compound’s effects are mediated through pathways involving nucleophilic addition reactions, where water or other nucleophiles add to the carbonyl group of the aldehyde, forming hydrates .

Comparison with Similar Compounds

Nonafluoropentanal hydrate can be compared with other fluorinated aldehydes and hydrates, such as:

Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentanal;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O.H2O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14;/h1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZESRIBVQIPIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90896757
Record name Perfluoropentanal hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907607-08-3
Record name Perfluoropentanal hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonafluoropentanal hydrate
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Nonafluoropentanal hydrate
Reactant of Route 3
Nonafluoropentanal hydrate
Reactant of Route 4
Nonafluoropentanal hydrate
Reactant of Route 5
Nonafluoropentanal hydrate
Reactant of Route 6
Nonafluoropentanal hydrate

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